![molecular formula C20H16F3N5OS B2729193 2-[(1-乙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 1359397-43-5](/img/structure/B2729193.png)

2-[(1-乙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]-N-[3-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

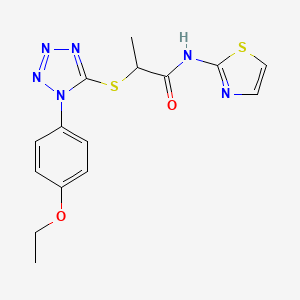

The compound “2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the use of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor .科学研究应用

合成技术和化学性质

- 2-[2-(4-苯基[1,2,4]三唑并[4,3-a]喹喔啉-1-基硫代)乙酰胺基]烷酸甲酯的合成展示了这些化合物可以进行的多功能化学反应。这些连接到三唑并喹喔啉部分的氨基酸衍生物是通过DCC偶联方法获得的,展示了该化合物在合成不同分子结构方面的潜力(Fathalla, 2015)。

潜在抗抑郁和抗惊厥性质

- 一系列4-氨基[1,2,4]三唑并[4,3-a]喹喔啉已显示出可以减少大鼠Porsolt行为绝望模型中的不动性,表明它们作为速效抗抑郁剂的潜力。这些化合物还对腺苷A1和A2受体表现出显着的亲和力,表明其抗抑郁作用的可能作用机制(Sarges 等,1990)。

抗惊厥活性

- 由2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫代)乙酸酰肼合成的新型喹喔啉衍生物已被评估其抗惊厥特性。在合成的化合物中,一些显示出有希望的抗惊厥活性,这可能导致开发用于治疗癫痫发作的新型治疗剂(Alswah 等,2013)。

正性肌力作用

- N-(4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-7-基)-2-(哌嗪-1-基)乙酰胺衍生物的合成及其对正性肌力作用的评估表明这些化合物通过增强心肌收缩在解决心血管疾病方面的潜力(Zhang 等,2008)。

抗菌和抗真菌活性

- 各种合成的1,2,4-三唑并[4,3-a]喹喔啉衍生物的抗菌和抗真菌活性突出了它们在对抗微生物感染方面的潜力。这包括合成和生物学评估一些[1,2,4]三唑并[4,3-a]喹喔啉衍生物作为新型抗惊厥剂,表明其生物活性范围超出了中枢神经系统(Badran 等,2003)。

作用机制

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been shown to interact with dna .

Mode of Action

2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is believed to intercalate DNA . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to cell death .

Biochemical Pathways

Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, which can lead to cell death .

Result of Action

Dna intercalation can disrupt the normal functioning of the dna, potentially leading to cell death .

属性

IUPAC Name |

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5OS/c1-2-16-26-27-18-19(25-14-8-3-4-9-15(14)28(16)18)30-11-17(29)24-13-7-5-6-12(10-13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDUEMYWTLALJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)

![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2729130.png)